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molecular formula C8H11N3O2 B8778991 Ethyl 2,6-diaminonicotinate

Ethyl 2,6-diaminonicotinate

Cat. No. B8778991
M. Wt: 181.19 g/mol
InChI Key: OKIQORABWAQGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183264B2

Procedure details

To a solution of THF (300 mL) and 2,6-diamino-4,5-dihydro-pyridin-3-carboxylic acid ethyl ester (4.5 g) described in Manufacturing Example 10-2-2 was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (5.6 g), which was stirred for 40 minutes at room temperature. The solvent was evaporated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate), after which it was washed with hexane to obtain the titled compound (3.1 g).
Name
2,6-diamino-4,5-dihydro-pyridin-3-carboxylic acid ethyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH2:11][CH2:10][C:9]([NH2:12])=[N:8][C:7]=1[NH2:13])=[O:5])[CH3:2].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1COCC1>[CH2:1]([O:3][C:4](=[O:5])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[N:8][C:7]=1[NH2:13])[CH3:2]

Inputs

Step One
Name
2,6-diamino-4,5-dihydro-pyridin-3-carboxylic acid ethyl ester
Quantity
4.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(CC1)N)N
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (ethyl acetate)
WASH
Type
WASH
Details
after which it was washed with hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(C1=C(N=C(C=C1)N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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